tetrahydro-2H-pyran-3-amine
Overview
Description
Tetrahydro-2H-pyran-3-amine is an organic compound with the molecular formula C5H11NO It is a heterocyclic amine featuring a six-membered ring containing five carbon atoms and one oxygen atom, with an amine group attached to the third carbon
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyran-3-amine: One common method for preparing this compound involves the hydrogenation of pyran-3-amine. This reaction typically uses a hydrogen gas source and a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Cyclization of Amino Alcohols: Another method involves the cyclization of amino alcohols. For example, the reaction of 3-amino-1-propanol with formaldehyde under acidic conditions can yield this compound.
Industrial Production Methods:
Catalytic Hydrogenation: In an industrial setting, the catalytic hydrogenation of pyran-3-amine is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields.
Batch Processing: Batch processing methods are also employed, where the reaction mixture is subjected to hydrogenation in large reactors, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced further to form simpler amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acid chlorides
Major Products:
Oxidation: Hydroxylated derivatives, oxides
Reduction: Simpler amines, alcohols
Substitution: Alkylated amines, amides
Scientific Research Applications
Tetrahydro-2H-pyran-3-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Pharmaceuticals: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: this compound is used as an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-3-amine involves its interaction with various molecular targets, depending on its application. In biological systems, it can act as a ligand binding to specific enzymes or receptors, modulating their activity. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-amine: Similar structure but with the amine group on the fourth carbon.
Tetrahydro-2H-pyran-2-amine: Amine group on the second carbon.
3-Aminotetrahydrofuran: A five-membered ring analog with an amine group.
Uniqueness:
Position of Amine Group: The placement of the amine group on the third carbon in tetrahydro-2H-pyran-3-amine provides unique reactivity and interaction profiles compared to its isomers.
Ring Size: The six-membered ring structure offers different steric and electronic properties compared to five-membered ring analogs like 3-aminotetrahydrofuran.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry
Properties
IUPAC Name |
oxan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409440 | |
Record name | tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120811-32-7 | |
Record name | tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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